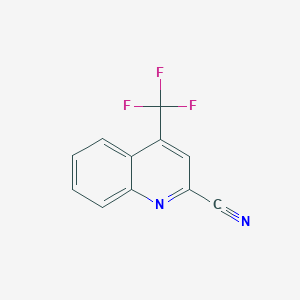

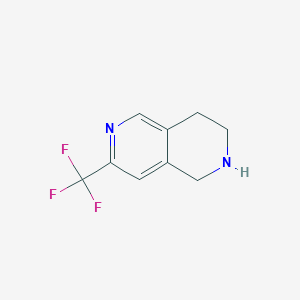

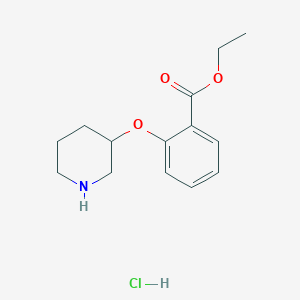

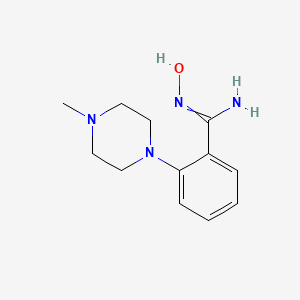

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine

Übersicht

Beschreibung

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The trifluoromethyl group can be introduced into organic motifs through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

An analysis of the electronic properties of trifluoromethyl-containing compounds can be carried out using the time-independent DFT technique, providing HOMO and LUMO energies. Molecular electrostatic potential (MEP), natural bond orbitals (NBO), and nonlinear optical (NLO) properties can also be reported .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be greatly influenced by the presence of a trifluoromethyl group. For example, the trifluoromethyl group can significantly affect the heat resistance, tensile strength, refractive indices, and dielectric constants of polymers .Wissenschaftliche Forschungsanwendungen

Green Synthesis and Antibacterial Activity

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine has been utilized in the synthesis of specific compounds with notable antibacterial activity. This synthesis process is efficient and yields products in high purity and good yields. The antibacterial properties of these compounds are significant in the field of medicine and drug development (Mogilaiah, Rao, & Rao, 2015).

Pathway for One-Pot Synthesis

A one-pot synthesis method has been developed for 7-alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines, highlighting the versatility of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine in producing a range of compounds under mild conditions. This method emphasizes its potential in streamlined and efficient chemical synthesis (Bonacorso, Andrighetto, Krüger, Zanatta, & Martins, 2011).

Synthesis of Analogs and Derivatives

The compound has been used in the synthesis of various analogs and derivatives, demonstrating its adaptability in creating diverse chemical structures. This versatility is crucial for exploring new potential applications in pharmaceuticals and other fields (Zlatoidský & Gabos, 2009).

Development of Novel CF3-Substituted Derivatives

Innovative methods have been developed for creating novel CF3-substituted tetrahydro-1,7-naphthyridines. These methods are based on cyclobutene ring-opening and heterocyclization, demonstrating the compound's role in synthesizing structurally complex molecules (Mailyan, Peregudov, Dixneuf, Bruneau, & Osipov, 2012).

Exploration of NMR Spectroscopy and Photophysical Properties

Research has explored the use of multinuclear NMR spectroscopy to elucidate the structures of fluorinated 1,8-naphthyridine-based boron complexes. This highlights the compound's utility in advanced spectroscopic studies and its photophysical properties, which are crucial in materials science and molecular engineering (Bonacorso, Calheiro, Iglesias, Silveira, Júnior, Ketzer, Bublitz, Zanatta, & Martins, 2018).

Safety And Hazards

Zukünftige Richtungen

The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade. This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)8-3-7-4-13-2-1-6(7)5-14-8/h3,5,13H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDAYNUUCYEUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=NC=C21)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703721 | |

| Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine | |

CAS RN |

765298-22-4 | |

| Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)